Fluoromethane-d3
Overview
Description
Fluoromethane-d3, also known as deuterated fluoromethane, is a stable isotope-labeled compound with the molecular formula CD₃F. It is a derivative of fluoromethane where the hydrogen atoms are replaced by deuterium atoms. This compound is primarily used in scientific research due to its unique properties, including its use as a tracer in various chemical and biological studies .
Mechanism of Action
Target of Action
Fluoromethane-d3, also known as Methyl-d3 fluoride, is a stable isotope of Fluoromethane
Mode of Action
It is known that this compound has a molecular weight of 370514 and a linear formula of CD3F .
Action Environment
It is known that this compound has a vapor pressure of 442 atm at 211 °C .
Preparation Methods
Synthetic Routes and Reaction Conditions: Fluoromethane-d3 can be synthesized through several methods. One common method involves the reaction of methyl-d3 p-toluenesulfonate with potassium fluoride at elevated temperatures. The reaction typically occurs at around 230°C for approximately 7 hours, yielding this compound with a high degree of deuterium incorporation .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle the high temperatures and pressures required for the reaction. The product is then purified through distillation or other separation techniques to achieve the desired isotopic purity .
Chemical Reactions Analysis
Types of Reactions: Fluoromethane-d3 undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the fluorine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: Although less common, this compound can undergo oxidation and reduction under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be used under controlled conditions.
Reduction: Reducing agents such as lithium aluminum hydride can be employed to reduce this compound to methane-d3.
Major Products Formed:
Substitution Reactions: Products vary depending on the nucleophile used. For example, with sodium hydroxide, the product could be methanol-d3.
Oxidation and Reduction: Products include various deuterated hydrocarbons and alcohols.
Scientific Research Applications
Fluoromethane-d3 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies to understand the behavior of fluorinated compounds.
Biology: Employed in metabolic studies to trace the incorporation and transformation of fluorinated compounds in biological systems.
Medicine: Utilized in the development of diagnostic tools and imaging agents due to its unique isotopic properties.
Industry: Applied in semiconductor manufacturing processes as an etching gas in plasma etch reactors
Comparison with Similar Compounds
Fluoromethane (CH₃F): The non-deuterated version of fluoromethane-d3, used in similar applications but without the isotopic labeling.
Chloromethane-d3 (CD₃Cl): Another deuterated halomethane, used in similar research applications but with chlorine instead of fluorine.
Bromomethane-d3 (CD₃Br): Similar to chloromethane-d3 but with bromine, used in different types of substitution reactions.
Uniqueness: this compound is unique due to its deuterium labeling, which provides distinct advantages in tracing and studying reaction mechanisms. The presence of fluorine also imparts specific chemical properties that make it valuable in various industrial and research applications .
Properties
IUPAC Name |
trideuterio(fluoro)methane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH3F/c1-2/h1H3/i1D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBVXSUQYWXRMNV-FIBGUPNXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH3F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90204378 | |
Record name | Fluoromethane-d3 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90204378 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
37.051 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
558-21-4 | |
Record name | Fluoromethane-d3 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000558214 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Fluoromethane-d3 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90204378 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Fluoromethane-d3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the kinetic isotope effect observed in the reaction of chlorine atoms with Fluoromethane and Fluoromethane-d3? []
A1: The kinetic isotope effect (KIE) is a phenomenon observed when isotopically substituted molecules react at different rates. In the study by [], the reaction of chlorine atoms with Fluoromethane (CH3F) and this compound (CD3F) exhibited a significant KIE of 7.0 ± 1.2 at room temperature. This means that the abstraction of hydrogen (H) from CH3F by chlorine atoms is approximately seven times faster than the abstraction of deuterium (D) from CD3F. This difference in reaction rates provides valuable insights into the reaction mechanism, suggesting that the C-H/C-D bond breaking step is involved in the rate-determining step of the reaction. []
Q2: What spectroscopic techniques have been used to study this compound? [, , ]
A2: Several spectroscopic methods have been employed to investigate the properties of this compound. These include:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: [] investigated the 13C and 19F nuclear magnetic shielding and spin-spin coupling in gaseous this compound, providing valuable information about its electronic structure.
- Infrared (IR) Spectroscopy: Studies have utilized IR spectroscopy to analyze the vibrational modes of this compound. For example, [] used a carbon dioxide laser to study the ν5 band of this compound using Stark spectroscopy, a technique that utilizes an electric field to probe molecular properties. Similarly, [] investigated the ν3 and ν6 modes of this compound isolated in nitrogen and neon matrices using high-resolution IR spectroscopy.
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